Monoanhydrobacterioruberin
Description
Contextualization within C50 Carotenoid Biosynthesis
Monoanhydrobacterioruberin is a key player in the biosynthesis of C50 carotenoids, a rare class of pigments predominantly found in halophilic archaea. nih.govnih.gov Unlike the more common C40 carotenoids, C50 carotenoids like bacterioruberin (B1237277) and its precursors are characterized by a longer carbon skeleton, which is formed by the addition of two C5 isoprene (B109036) units to the C40 backbone of lycopene (B16060). asm.orgnih.gov This elongation is a critical step that distinguishes the C50 pathway.
The biosynthesis of C50 carotenoids begins with the precursor lycopene. nih.govmdpi.com A key enzyme, lycopene elongase (LyeJ), catalyzes the initial committed step in the bacterioruberin pathway by adding a C5 unit to lycopene. researchgate.net Subsequent enzymatic reactions, including those catalyzed by carotenoid 3,4-desaturase (CrtD) and C50 carotenoid 2″,3″-hydratase (CruF), lead to the formation of various C50 intermediates, including this compound. asm.orgnih.govnih.gov The entire process involves a series of desaturation and hydration reactions to produce the final C50 carotenoid, bacterioruberin. asm.orgnih.gov
The production of these C50 carotenoids, including this compound, is a significant adaptation for organisms living in extreme environments, such as the high-salt and high-UV-radiation conditions inhabited by haloarchaea. nih.govnih.govencyclopedia.pubnih.gov These pigments are integral to the cell membrane, where they contribute to its rigidity and act as a protective barrier against oxidative stress and UV light. mdpi.comencyclopedia.pubnih.gov
Significance as an Intermediate in Bacterioruberin Pathways
This compound (MABR) is a crucial intermediate in the biosynthetic pathway leading to bacterioruberin (BR), the primary C50 carotenoid in many halophilic archaea. nih.govnih.govasm.orgmdpi.comencyclopedia.pubresearchgate.net The pathway from lycopene to bacterioruberin involves several key intermediates, with MABR being a direct precursor to the final product. asm.orgnih.gov
The established pathway in organisms like Haloarcula japonica shows that lycopene is first converted to bisanhydrobacterioruberin (B1246088) (BABR). asm.orgnih.gov Subsequently, BABR is hydrated to form this compound. cdnsciencepub.com This hydration step is a critical transformation in the pathway. Finally, a second hydration step converts this compound into bacterioruberin. cdnsciencepub.com The enzyme C50 carotenoid 2″,3″-hydratase (CruF) is responsible for these hydration reactions. asm.orgnih.govnih.gov
Some studies also propose an alternative branch pathway where dihydrobisanhydrobacterioruberin (DH-BABR) is first converted to dihydrothis compound (DH-MABR) by CruF, which is then converted to MABR by the enzyme CrtD. nih.govasm.org Regardless of the exact route, the role of this compound as a central intermediate is undisputed. In Haloarcula japonica, the carotenoid composition is dominated by bacterioruberin (68.1%), with a significant portion of this compound (22.5%) and a smaller amount of bisanhydrobacterioruberin (9.3%), highlighting the importance of these intermediates. frontiersin.org
Overview of Current Research Areas on this compound
Current research on this compound is intrinsically linked to the broader investigation of bacterioruberin and other C50 carotenoids. A primary focus is on the potent antioxidant properties of these molecules. nih.govnih.govresearcher.life The extended system of conjugated double bonds in C50 carotenoids is believed to contribute to their superior radical scavenging activity compared to C40 carotenoids like β-carotene. researchgate.netresearcher.life
Furthermore, the unique biological activities of bacterioruberin and its precursors, including this compound, have garnered interest for their potential therapeutic applications. nih.govnih.govresearchgate.net Research is exploring their antitumor and immunomodulatory effects. nih.govnih.gov The ability of these carotenoids to modulate cellular responses to oxidative stress is a key area of investigation. nih.gov
Another significant area of research is the elucidation of the complete biosynthetic pathway and its regulation in various haloarchaea. nih.gov Understanding the enzymes and genes involved, such as lyeJ, crtD, and cruF, is crucial for potential biotechnological applications, including the overproduction of these valuable pigments in microbial cell factories. nih.govasm.org The study of how environmental factors, such as salinity and nutrient availability, influence the production of this compound and other C50 carotenoids is also an active field of research. nih.gov
Chemical Compound Information
| Compound Name |
| This compound |
| Bacterioruberin |
| Bisanhydrobacterioruberin |
| Lycopene |
| Dihydrobisanhydrobacterioruberin |
| Dihydrothis compound |
| Isopentenyldehydrorhodopin (B1250471) |
| β-carotene |
| Phytoene (B131915) |
| Retinal |
| Neurosporene |
| ζ-carotene |
| Isopentenyl pyrophosphate |
| Acetyl-CoA |
| Geranylgeranyl pyrophosphate |
| Farnesyl pyrophosphate |
| Mevalonate-5-phosphate |
| Mevalonate-5-diphosphate |
| Isopentenyl phosphate (B84403) |
| Hydroxymethylglutaryl-CoA |
| Acetoacetyl-CoA |
| Canthaxanthin |
| 3-hydroxyechinenone |
| Zeaxanthin |
| Astaxanthin |
| Lutein |
| Tocopherols |
| Butylated hydroxytoluene |
| Ascorbic acid |
Structure
2D Structure
Properties
Molecular Formula |
C50H74O3 |
|---|---|
Molecular Weight |
723.1 g/mol |
IUPAC Name |
(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-30-(2-hydroxypropan-2-yl)-2,6,10,14,19,23,27,33-octamethyl-3-(3-methylbut-2-enyl)tetratriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene-2,33-diol |
InChI |
InChI=1S/C50H74O3/c1-39(2)31-34-46(49(11,12)52)35-32-44(7)29-19-27-42(5)25-17-23-40(3)21-15-16-22-41(4)24-18-26-43(6)28-20-30-45(8)33-36-47(50(13,14)53)37-38-48(9,10)51/h15-33,35-36,46-47,51-53H,34,37-38H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,35-32+,36-33+,40-21+,41-22+,42-25+,43-26+,44-29+,45-30+/t46-,47+/m0/s1 |
InChI Key |
YZHIJCLHPFRXMT-HUITWBMXSA-N |
Isomeric SMILES |
CC(=CC[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H](CCC(C)(C)O)C(C)(C)O)/C)/C)/C)C(C)(C)O)C |
Canonical SMILES |
CC(=CCC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C)C)C)C(C)(C)O)C |
Origin of Product |
United States |
Biosynthesis Pathways and Enzymology of Monoanhydrobacterioruberin
Central Role of Monoanhydrobacterioruberin in Bacterioruberin (B1237277) Elongation
This compound (MABR) is a crucial intermediate in the biosynthetic pathway leading to the primary C50 carotenoid, bacterioruberin (BR). ebi.ac.ukua.es In haloarchaea, which accumulate BR and its derivatives, MABR represents a key step in the elongation and hydroxylation process that converts the C40 carotenoid lycopene (B16060) into the final C50 tetrahydric alcohol, bacterioruberin. nih.govmdpi.com The pathway proceeds through sequential additions of C5 isoprene (B109036) units and subsequent modifications. MABR, along with its precursor bisanhydrobacterioruberin (B1246088) (BABR), is a significant carotenoid found in these organisms, representing a partially completed stage of the full bacterioruberin molecule. nih.gov Research on Haloarcula japonica has elucidated that the conversion of lycopene to bacterioruberin involves a gene cluster encoding the necessary enzymes for this multi-step process. asm.orgnih.gov A proposed pathway suggests that another intermediate, dihydrobisanhydrobacterioruberin (DH-BABR), can be converted to MABR through the actions of the enzymes CruF and CrtD, highlighting a potential branch in the synthesis route. asm.org
Precursor Compounds and Initial Stages of C50 Carotenoid Synthesis
The foundation for C50 carotenoid synthesis is laid in the early stages of isoprenoid metabolism, which produces the universal building blocks for all terpenes, followed by the formation of the pivotal C40 carotenoid, lycopene.
The biosynthesis of all carotenoids, including this compound, begins with the universal C5 isoprenoid precursors: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). researchgate.netgenome.jp In archaea, these essential building blocks are synthesized via the mevalonate (B85504) (MVA) pathway. nih.govwikipedia.org This pathway starts with acetyl-CoA, which undergoes a series of enzymatic conversions to produce (R)-mevalonate. wikipedia.org The lower part of the mevalonate pathway then converts mevalonate into IPP and DMAPP through phosphorylation and decarboxylation steps. wikipedia.org These two molecules serve as the fundamental units for constructing the larger, more complex isoprenoid structures characteristic of carotenoids. genome.jptaylorandfrancis.com
Lycopene, a C40 carotenoid, is the central precursor from which the biosynthesis of C50 carotenoids like bacterioruberin and its intermediates diverges. asm.orgresearchgate.netnih.gov The synthesis of lycopene itself begins with the condensation of IPP and DMAPP units to form geranylgeranyl pyrophosphate (GGPP), a C20 molecule. jst.go.jp Two molecules of GGPP are then joined head-to-head by the enzyme phytoene (B131915) synthase (CrtB) to form phytoene, the first C40 carotenoid. jst.go.jpnih.gov A series of desaturation reactions, catalyzed by phytoene desaturase (CrtI), converts the colorless phytoene into the vibrant red lycopene. asm.orgnih.gov At this stage, the pathway reaches a critical branch point. Metabolic flux can be directed towards the synthesis of C40 carotenoids like β-carotene through the action of lycopene cyclases, or it can be channeled into the C50 pathway, commencing the elongation process that leads to this compound and ultimately bacterioruberin. asm.orgnih.govmdpi.com
Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Origin via Mevalonate Pathway
Enzymatic Conversions Leading to and from this compound
The transformation from the C40 lycopene to the C50 this compound is orchestrated by a specific set of enzymes that perform elongation, hydration, and desaturation reactions.
The committed step in the C50 bacterioruberin pathway is catalyzed by the enzyme LyeJ, a bifunctional lycopene elongase and 1,2-hydratase. asm.orgnih.govuniprot.org This enzyme is responsible for elongating the C40 lycopene backbone by adding C5 isoprene units, derived from DMAPP, to both ends of the molecule. uniprot.orgresearchgate.net Research in Haloarcula japonica has shown that LyeJ catalyzes the conversion of lycopene to the C45 intermediate dihydroisopentenyldehydrorhodopin (DH-IDR). mdpi.comuniprot.org The enzyme acts again to convert the C45 intermediate isopentenyldehydrorhodopin (B1250471) (IDR) to the C50 carotenoid dihydrobisanhydrobacterioruberin (DH-BABR). uniprot.org The "1,2-hydratase" function refers to the introduction of a hydroxyl group during the elongation process. jst.go.jpuniprot.org This dual function of elongation and hydration is a key mechanism in building the complex structure of C50 carotenoids from a lycopene precursor. mdpi.comuniprot.org
Following the initial elongation and hydration steps, the carotenoid 3,4-desaturase, CrtD, plays a crucial role in modifying the structure. asm.orgnih.gov This enzyme introduces double bonds at the C-3,4 and C-3',4' positions of the carotenoid end groups. asm.orgmdpi.com In the biosynthetic pathway of Haloarcula japonica, CrtD acts on the C45 intermediate DH-IDR to form 2-isopentenyl-3,4-dehydrorhodopin (IDR). mdpi.com Subsequently, CrtD is involved in the conversion of the C50 intermediate DH-BABR to bisanhydrobacterioruberin (BABR). mdpi.com In some haloarchaea, CrtD enzymes have been found to be bifunctional, also possessing phytoene desaturase (CrtI) activity. jst.go.jpnih.gov The desaturation step catalyzed by CrtD is essential for creating the specific conjugated double bond system found in this compound and bacterioruberin. asm.orgmdpi.com
Research Findings Summary
| Enzyme | Gene | Function | Substrate(s) | Product(s) | Organism Studied | Citation |
|---|---|---|---|---|---|---|
| Bifunctional Lycopene Elongase and 1,2-Hydratase | lyeJ (c0506) | Elongates C40/C45 carotenoids with a C5 unit and adds a hydroxyl group. | Lycopene, Isopentenyldehydrorhodopin (IDR) | Dihydroisopentenyldehydrorhodopin (DH-IDR), Dihydrobisanhydrobacterioruberin (DH-BABR) | Haloarcula japonica | asm.orgnih.govmdpi.comuniprot.org |
| Carotenoid 3,4-Desaturase | crtD (c0507) | Introduces double bonds at the 3,4 positions of the end rings. | Dihydroisopentenyldehydrorhodopin (DH-IDR), Dihydrobisanhydrobacterioruberin (DH-BABR) | Isopentenyldehydrorhodopin (IDR), Bisanhydrobacterioruberin (BABR) | Haloarcula japonica | asm.orgnih.govmdpi.comnih.gov |
| C50 Carotenoid 2″,3″-Hydratase | cruF (c0505) | Catalyzes hydration at the C-2",3" position. | Bisanhydrobacterioruberin (BABR), this compound (MABR) | This compound (MABR), Bacterioruberin (BR) | Haloarcula japonica | asm.orgnih.govjst.go.jp |
| Phytoene Synthase | crtB | Condenses two GGPP molecules to form phytoene. | Geranylgeranyl pyrophosphate (GGPP) | Phytoene | General Carotenogenesis | jst.go.jpnih.gov |
| Phytoene Desaturase | crtI | Catalyzes a series of desaturations to convert phytoene to lycopene. | Phytoene | Lycopene | General Carotenogenesis | asm.orgnih.gov |
Hydration Steps Catalyzed by Bisanhydrobacterioruberin Hydratase (CruF, EC 4.2.1.161)
The terminal stages in the biosynthesis of bacterioruberin involve crucial hydration reactions catalyzed by the enzyme bisanhydrobacterioruberin hydratase, also known as CruF. uniprot.orgcreative-enzymes.com This enzyme belongs to the lyase class and specifically functions as a hydro-lyase. uniprot.org It is responsible for the introduction of hydroxyl groups onto the C-3'' and C-3''' positions of the C50 carotenoid backbone, ultimately yielding bacterioruberin. uniprot.orgcreative-enzymes.com The enzyme commission (EC) number for bisanhydrobacterioruberin hydratase is 4.2.1.161. uniprot.orgcreative-enzymes.comgenome.jp
Conversion of Bacterioruberin to this compound
The initial hydration step catalyzed by CruF is the conversion of bisanhydrobacterioruberin (BABR) into this compound (MABR). genome.jpresearchgate.net In this reaction, a single molecule of water is added to the bisanhydrobacterioruberin structure. This conversion is a critical intermediary step in the formation of the final bacterioruberin product. asm.org The inhibition of this specific hydration step has been observed in the presence of nicotine, leading to the accumulation of bisanhydrobacterioruberin. researchgate.netcdnsciencepub.com
Conversion of this compound to Bisanhydrobacterioruberin
Following the formation of this compound, CruF catalyzes a second hydration reaction. genome.jpresearchgate.net This step involves the addition of another water molecule to this compound, resulting in the synthesis of bacterioruberin. genome.jpresearchgate.net This final hydration completes the biosynthetic pathway, yielding the fully hydroxylated C50 carotenoid. asm.org Like the preceding step, this conversion is also susceptible to inhibition by nicotine. cdnsciencepub.com
Elucidation of Novel Branch Pathways Involving Dihydrothis compound
Recent research has suggested the existence of a branch pathway in bacterioruberin synthesis. nih.gov This alternative route involves the conversion of dihydrobisanhydrobacterioruberin (DH-BABR) to dihydrothis compound (DH-MABR), a reaction also catalyzed by the versatile enzyme CruF. nih.gov Subsequently, dihydrothis compound is converted to this compound through the action of the enzyme CrtD. nih.gov This finding indicates a more complex and branched nature of the bacterioruberin biosynthetic pathway than previously understood.
Comparative Analysis of Biosynthetic Routes Across Producing Organisms
The biosynthesis of bacterioruberin and its derivatives is a hallmark of many halophilic archaea, which produce these C50 carotenoids to cope with the extreme salinity and high UV radiation of their environments. mdpi.comua.es While the core biosynthetic pathway is generally conserved, comparative genomic and transcriptomic analyses have revealed variations and unique regulatory mechanisms across different producing organisms. nih.govasm.org
In Haloarcula japonica, the enzymes LyeJ, CrtD, and CruF have been identified as the key players in the conversion of lycopene to bacterioruberin. asm.orgnih.gov This was the first instance of functional CrtD and CruF being characterized in archaea, providing a complete picture of the pathway from the C40 precursor, lycopene. asm.org
Studies on Halobacterium salinarum have highlighted a competitive relationship between the biosynthesis of bacterioruberin and retinal, both of which are derived from lycopene. encyclopedia.pubmdpi.com The enzyme lycopene elongase (LyeJ), which catalyzes the first committed step in bacterioruberin synthesis, is a key regulatory point. encyclopedia.pub Its activity can be inhibited by bacterioopsin, the protein component of bacteriorhodopsin, when it is not bound to retinal. This regulatory feedback ensures a balance between the production of photoprotective bacterioruberin and the components of the light-driven proton pump, bacteriorhodopsin. encyclopedia.pub
Furthermore, analysis of 220 Halobacteria genomes revealed that genes for bacterioruberin biosynthesis are widespread, with 135 of these genomes also containing the genetic machinery for retinal and rhodopsin synthesis. asm.org This indicates that the coordination of lycopene allocation between these two vital pathways is a common requirement among halophilic archaea. asm.org The gene sequences for bacterioruberin synthesis are highly conserved within a genus but show more significant differences between genera. nih.gov
Interestingly, while bacterioruberin is predominantly associated with halophilic archaea, some psychrophilic bacteria have also been found to produce it as an adaptation to low-temperature environments, suggesting multiple evolutionary origins for this biosynthetic capability.
Microorganisms Producing Monoanhydrobacterioruberin
Halophilic Archaea as Primary Producers
The predominant producers of monoanhydrobacterioruberin are halophilic archaea, a domain of single-celled organisms that flourish in hypersaline environments. nih.govmdpi.com These archaea are known for their characteristic red or orange pigmentation, which is largely due to the accumulation of C50 carotenoids, including bacterioruberin (B1237277) and its derivatives like this compound and bisanhydrobacterioruberin (B1246088). nih.govdntb.gov.uaresearchgate.netencyclopedia.pubnih.gov The synthesis of these carotenoids is a key adaptation, providing protection against the harsh conditions of their natural habitats, such as high salinity and intense solar radiation. nih.govmdpi.comnih.gov
Occurrence in Haloarcula Species (e.g., Haloarcula japonica, Haloarcula sp. M1)
Several species within the genus Haloarcula are recognized for their ability to produce significant quantities of this compound. For instance, Haloarcula japonica, an extremely halophilic archaeon, produces a carotenoid mixture where this compound constitutes a notable portion. frontiersin.orgnih.gov Detailed analysis of the carotenoid composition in Haloarcula japonica revealed that it is comprised of 68.1% bacterioruberin, 22.5% this compound, and 9.3% bisanhydrobacterioruberin. frontiersin.orgresearchgate.net The biosynthetic pathway in Ha. japonica involves the conversion of lycopene (B16060) to bacterioruberin, with this compound being a key intermediate. asm.org
Similarly, Haloarcula sp. M1, isolated from a saltern in Mexico, has also been identified as a producer of this compound. dntb.gov.ua Research on this strain has demonstrated the presence of bacterioruberin and its derivatives, including this compound. dntb.gov.ua
Presence in Haloferax Species (e.g., Haloferax volcanii, Haloferax mediterranei)
The genus Haloferax includes well-studied species that are efficient producers of C50 carotenoids. Haloferax volcanii is known to predominantly synthesize bacterioruberin (82%), with this compound accounting for approximately 7% of the total carotenoids. nih.gov Other derivatives like bisanhydrobacterioruberin are also present in smaller amounts. nih.govnih.gov
Haloferax mediterranei is another significant producer of these pigments. dntb.gov.uanih.gov Studies have shown that it synthesizes a range of C50 carotenoids, including bacterioruberin, this compound, and bisanhydrobacterioruberin. nih.govprimescholars.com The relative abundance of these carotenoids can be influenced by culture conditions. mdpi.com For example, in the presence of varying carbon sources, the percentage of this compound in Hfx. mediterranei extracts was found to be between 7.8% and 9.1%. mdpi.com
Production by Halobacterium Species (e.g., Halobacterium salinarum)
Halobacterium salinarum is a model organism for studying the biology of halophilic archaea and is a known producer of bacterioruberin and its derivatives. frontiersin.orgasm.org Research has confirmed the presence of this compound in the carotenoid extracts of H. salinarum. nih.gov Mass spectrometric analysis of pigments from a Tunisian strain of Halobacterium salinarum identified isomers of this compound, which constituted 32.11% of the total carotenoid content. nih.gov The biosynthesis of these C50 carotenoids in Halobacterium species is a crucial mechanism for their survival in extreme salt environments. encyclopedia.pub
Isolation from Halorubrum Species (e.g., Halorubrum sp. HRM-150)
Species of the genus Halorubrum also contribute to the production of this compound. A strain designated as Halorubrum sp. HRM-150 has been found to produce carotenoids with bacterioruberin being the main component (84.12%), followed by this compound (15.13%). researchgate.netplu.mx This finding highlights the widespread ability of different genera within the halophilic archaea to synthesize this particular carotenoid. Another strain, Halorubrum tebenquichense, has also been shown to produce this compound. nih.govmdpi.com
Table 1: Production of this compound by Halophilic Archaea
| Genus | Species | Percentage of this compound in Total Carotenoids | Reference |
|---|---|---|---|
| Haloarcula | Haloarcula japonica | 22.5% | frontiersin.orgresearchgate.net |
| Haloferax | Haloferax volcanii | 7% | nih.gov |
| Haloferax | Haloferax mediterranei | 7.8-9.1% | mdpi.com |
| Halobacterium | Halobacterium salinarum | 32.11% (isomers) | nih.gov |
| Halorubrum | Halorubrum sp. HRM-150 | 15.13% | plu.mx |
Ecological Niche and Environmental Adaptation of Producing Microorganisms
The microorganisms that produce this compound, primarily halophilic archaea, occupy some of the most extreme environments on Earth. nih.govmdpi.com Their ecological niche is characterized by hypersaline conditions, such as those found in salt lakes, solar salterns, and saline soils. nih.govmdpi.comnih.gov The production of C50 carotenoids, including this compound, is a critical adaptation that enables their survival and proliferation in these challenging habitats. dntb.gov.uaencyclopedia.pubnih.govnih.gov
These carotenoids are integral components of the archaeal cell membrane. nih.govnih.gov Their presence increases the rigidity and stability of the membrane, which is crucial for maintaining cellular integrity in the face of high osmotic pressure exerted by the external saline environment. nih.govnih.gov The long carbon chain of these C50 carotenoids is particularly effective in reinforcing the lipid bilayer. nih.gov
Furthermore, these pigments play a vital role in protecting the microorganisms from photo-oxidative damage caused by intense solar radiation, a common feature of their sun-exposed habitats. nih.govencyclopedia.pubmdpi.com The conjugated double bond system in the structure of this compound and related carotenoids allows them to effectively quench reactive oxygen species (ROS) and dissipate excess light energy, thereby preventing damage to cellular components like DNA and proteins. nih.govmdpi.com The ability to synthesize these protective pigments is a key factor in the ecological success of halophilic archaea in their extreme niches. mdpi.comdntb.gov.ua
Biological and Ecophysiological Roles of Monoanhydrobacterioruberin in Producing Organisms
Contribution to Membrane Structure and Stability in Extremophiles
In extremophiles, the cell membrane is the first line of defense against harsh environmental conditions. Monoanhydrobacterioruberin, along with its parent compound bacterioruberin (B1237277), is integral to maintaining membrane stability and function in these challenging habitats. mbl.or.kr These carotenoids are embedded within the lipid bilayer, where they exert significant influence on the physical properties of the membrane.
Influence on Membrane Rigidity and Fluidity
This compound and related C50 carotenoids directly impact the fluidity and rigidity of the cell membrane. The long polyene chain of these molecules can span the membrane, interacting with the fatty acid chains of the lipids. This interaction helps to decrease membrane fluidity and increase its rigidity. mdpi.com This "stiffening" effect is crucial for extremophiles, as it helps to counteract the destabilizing effects of extreme temperatures and high salt concentrations on the membrane structure. By modulating membrane fluidity, this compound ensures the proper functioning of membrane-bound proteins and transport systems, which are essential for cellular homeostasis. mbl.or.krmdpi.com
Adaptation to Hypersaline and Osmotic Stress Conditions
Organisms living in hypersaline environments face constant osmotic stress, which can lead to cell dehydration and death. nih.govnih.govfrontiersin.org this compound plays a vital role in adapting to these conditions by reinforcing the cell membrane. The presence of these carotenoids within the membrane reduces its permeability to water and ions, helping to maintain the osmotic balance between the cytoplasm and the external environment. mdpi.complos.orgmdpi.com This adaptation is critical for survival in environments where the salt concentration can fluctuate dramatically. By contributing to a less permeable and more stable membrane, this compound helps to prevent the uncontrolled movement of water and solutes across the cell membrane, thereby protecting the cell from osmotic shock. nih.govmdpi.com
Photoprotective Mechanisms Against UV Radiation
Extremophiles in environments such as salt flats and high-altitude lakes are often exposed to high levels of ultraviolet (UV) radiation. researchgate.net this compound provides essential photoprotection through its ability to absorb UV light. ias.ac.inresearchgate.net The conjugated double bond system in its structure allows it to absorb energy from UV radiation, dissipating it as heat and preventing it from reaching and damaging sensitive cellular components like DNA and proteins. researchgate.netciliates.at This screening mechanism is a crucial survival strategy, enabling these organisms to thrive under intense solar exposure. The accumulation of this compound and other carotenoids often results in the characteristic red or pink coloration of these microorganisms, which acts as a visible shield against harmful radiation. researchgate.net
Role in Cellular Response to Oxidative Stress
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a constant threat to all aerobic organisms. nih.govnih.govebi.ac.uk In extremophiles, this stress is often exacerbated by harsh environmental factors. researchgate.net this compound is a key component of the cellular defense system against oxidative damage. nih.govencyclopedia.pub
General Antioxidant Activity in Microbial Systems
This compound exhibits potent antioxidant activity, protecting the cell from the damaging effects of ROS. nih.govresearchgate.net Its numerous conjugated double bonds and hydroxyl groups make it an effective scavenger of free radicals. mdpi.com By neutralizing these reactive molecules, this compound prevents lipid peroxidation, protein damage, and DNA mutations, all of which can be lethal to the cell. researchgate.net The antioxidant capacity of carotenoid extracts containing this compound has been demonstrated in various studies, highlighting its importance in maintaining cellular integrity under oxidative stress. nih.govdntb.gov.ua
Antioxidant Capacity of Haloarchaeal Carotenoid Extracts
This table summarizes the antioxidant capacity of carotenoid extracts from two haloarchaeal strains, Natronococcus sp. TC6 and Halorubrum tebenquichense SU10, which contain this compound. The antioxidant activity was measured using three different assays: ABTS, FRAP, and DPPH.
| Strain | Assay | Antioxidant Capacity (µM TROLOX eq/mL of extract) | Carotenoid Extract Concentration |
|---|---|---|---|
| Natronococcus sp. TC6 | ABTS | 0.4 | 50 µM |
| Natronococcus sp. TC6 | DPPH | 1.2 | 50 µM |
| Halorubrum tebenquichense SU10 | FRAP | 0.31 | 1000 µM |
Data derived from a study on the identification and antioxidant capacity of haloarchaeal carotenoids. nih.gov
Radical Scavenging Capabilities in Biological Contexts
The primary mechanism of this compound's antioxidant action is its ability to scavenge free radicals. researchgate.net It can effectively neutralize various types of radicals, including the superoxide (B77818) anion and hydroxyl radical. researchgate.net This radical-scavenging activity is crucial in preventing the chain reactions of oxidation that can lead to widespread cellular damage. researchgate.net Studies have shown that carotenoid extracts rich in bacterioruberin and its derivatives, such as this compound, exhibit significant radical scavenging activity against stable radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.govresearchgate.net This demonstrates the direct role of these pigments in protecting the organism from oxidative damage at a molecular level.
Radical Scavenging Activity of Haloarchaeal Pigment Extracts
This table shows the percentage of radical scavenging activity of supernatant pigments (SP) from Halomicrobium mukohataei, which include this compound, against DPPH and ABTS radicals.
| Radical | Inhibition Percentage (%) |
|---|---|
| DPPH | 75 |
| ABTS | 68 |
Data from a study on the radical scavenging activity of carotenoid extracts. researchgate.net
Integration within Cellular Metabolic Networks of Archaea
The biosynthesis of this compound and its related C50 carotenoids in archaea is not a peripheral or isolated pathway. Instead, it is deeply interwoven with the central metabolic networks of the cell, drawing precursors from core pathways and competing for substrates with other essential biosynthetic processes. This integration ensures that the production of these vital pigments is coordinated with cell growth, energy status, and environmental conditions.
The foundational building blocks for all carotenoids, including this compound, are the five-carbon (C5) isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com In haloarchaea, these precursors are synthesized via the mevalonate (B85504) (MVA) pathway, which begins with acetyl-CoA, a central hub in carbon metabolism. nih.gov These C5 units are sequentially assembled to form the C40 carotenoid, lycopene (B16060), which serves as the final common intermediate for multiple branching pathways. mdpi.com
The metabolic fate of lycopene represents a critical regulatory and distribution node within the cell's metabolic network. mdpi.comnih.gov It is at this juncture that the cell allocates this precursor towards the synthesis of either C50 carotenoids like bacterioruberin or C40 carotenoids such as β-carotene, which can be further processed into the apocarotenoid retinal. mdpi.comnih.gov
Research Findings on Metabolic Integration
Detailed genetic and metabolic studies, particularly in species like Haloarcula japonica and Halobacterium salinarum, have elucidated the key enzymatic steps and competitive relationships that define this integration.
The commitment of lycopene to the C50 pathway is catalyzed by the enzyme lycopene elongase (LyeJ). researchgate.net This enzyme initiates the extension of the C40 lycopene backbone by adding two C5 isoprene (B109036) units, leading to the formation of bacterioruberin precursors. nih.govasm.org Conversely, the enzyme lycopene cyclase (CrtY) directs lycopene towards the synthesis of β-carotene, the precursor for retinal, a key component of the light-driven proton pump bacteriorhodopsin. mdpi.comresearchgate.net
This creates a direct competition for the lycopene pool. Research in H. salinarum has revealed a sophisticated regulatory mechanism where the synthesis of bacterioruberin is inhibited by bacterioopsin (BO), the apoprotein that binds retinal to form bacteriorhodopsin. mdpi.com When bacterioopsin is available but not yet bound to retinal, it appears to repress the activity of LyeJ. mdpi.comresearchgate.net This downregulates bacterioruberin synthesis, thereby preserving the lycopene pool for retinal production to form functional bacteriorhodopsin, a process induced by low oxygen conditions. mdpi.com
Furthermore, the synthesis of C50 carotenoids competes with another vital cellular process: the formation of membrane lipids. The synthesis of the unique archaeal tetraether lipid membranes also requires isoprenoid precursors. asm.org This means the initial pool of IPP and DMAPP derived from the mevalonate pathway is a shared resource, and the cell must balance its allocation between producing membrane-stabilizing carotenoids and constructing the fundamental lipid bilayer. asm.org The synthesis of bacterioruberin is highly coupled with cellular growth, showing the most activity during the logarithmic growth phase, which underscores its role as a structural component of the cell membrane. asm.org
The table below summarizes the key enzymes that channel lycopene into the bacterioruberin biosynthetic pathway.
Table 1: Key Enzymes in the Conversion of Lycopene to Bacterioruberin in Archaea Data derived from studies on Haloarcula japonica. nih.govasm.orgnih.govresearchgate.net
| Enzyme | Gene (in Ha. japonica) | Function | Precursor | Product |
| Lycopene elongase / 1,2-hydratase (LyeJ) | c0506 | Bifunctional enzyme that adds two C5 units to lycopene and hydrates a double bond. This is the committed step. | Lycopene | Dihydroisopentenyldehydrorhodopin |
| Carotenoid 3,4-desaturase (CrtD) | c0507 | Catalyzes desaturation at the C-3,4 and C-3',4' positions, introducing double bonds. | Tetrahydrobisanhydrobacterioruberin | Bisanhydrobacterioruberin (B1246088) |
| C50 carotenoid 2″,3″-hydratase (CruF) | c0505 | Catalyzes the hydration (addition of water) at the terminal isopropylidene groups. | Bisanhydrobacterioruberin | This compound / Bacterioruberin |
The integration of this compound synthesis is further highlighted by its competition with other key metabolic pathways for shared precursors, as detailed in the following table.
Table 2: Metabolic Integration and Competing Pathways for Bacterioruberin Precursors
| Precursor | Competing Pathway | Key Enzyme of Competing Pathway | Metabolic Significance |
| Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) | Membrane Lipid Synthesis | Various (enzymes for tetraether lipid synthesis) | Allocation of isoprenoid units between membrane-stabilizing carotenoids and the core archaeal membrane structure. asm.org |
| Lycopene | Retinal Biosynthesis | Lycopene cyclase (CrtY) | Direct competition for the C40 backbone to produce either C50 carotenoids for membrane integrity and antioxidant defense or retinal for light-harvesting bacteriorhodopsin. mdpi.comresearchgate.net |
Genetic and Transcriptional Regulation of Monoanhydrobacterioruberin Biosynthesis
Identification of Gene Clusters and Operons Encoding Biosynthetic Enzymes
The genes responsible for the biosynthesis of bacterioruberin (B1237277) and its precursors, including monoanhydrobacterioruberin, are often organized into clusters or operons within the genomes of haloarchaea. asm.orgresearchgate.net This clustering facilitates the coordinated expression of the enzymes involved in the pathway.
In the extremely halophilic archaeon Haloarcula japonica, a gene cluster containing c0507, c0506, and c0505 has been identified and functionally characterized. asm.orgnih.gov These genes are cotranscribed and encode the enzymes necessary to convert lycopene (B16060) to bacterioruberin. asm.org Homology analysis has revealed that these genes encode for a carotenoid 3,4-desaturase (CrtD), a bifunctional lycopene elongase and 1,2-hydratase (LyeJ), and a C50 carotenoid 2″,3″-hydratase (CruF), respectively. asm.orgnih.gov
A bioinformatic analysis of various haloarchaeal genomes has shown that the genes involved in bacterioruberin synthesis are well-conserved among different species. nih.gov The core genes, including those for phytoene (B131915) synthase, phytoene desaturase, and lycopene elongase, are often found in a conserved gene cluster. researchgate.netnih.gov For instance, in many Halobacteria species, the lycopene elongase gene (lye) is located downstream of and in a putative operon with the phytoene dehydrogenase gene (crtI). asm.org The table below summarizes the key genes and their functions in the biosynthesis of bacterioruberin and its intermediates.
| Gene | Encoded Enzyme | Function in Biosynthesis | Organism(s) |
| crtB | Phytoene synthase | Catalyzes the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP). asm.orgmpg.de | Halobacterium salinarum, Halorubrum sp. mpg.denih.gov |
| crtI | Phytoene desaturase | Catalyzes the desaturation of phytoene to produce lycopene. asm.orgmdpi.com | Haloarcula japonica, Halobacterium salinarum asm.orgmdpi.com |
| lyeJ | Bifunctional lycopene elongase and 1,2-hydratase | Elongates lycopene and catalyzes hydration, a key step towards bacterioruberin. nih.govasm.org | Haloarcula japonica nih.govasm.org |
| crtD | Carotenoid 3,4-desaturase | Introduces double bonds at the 3,4 and 3',4' positions of the carotenoid backbone. nih.govasm.org | Haloarcula japonica nih.govasm.org |
| cruF | C50 carotenoid 2″,3″-hydratase | Catalyzes the hydration of the terminal isoprene (B109036) units. nih.govasm.org | Haloarcula japonica nih.govasm.org |
| lye | Lycopene elongase | Catalyzes the addition of two C5 isoprenoid units to lycopene. asm.orgasm.org | Halobacterium salinarum, Haloferax volcanii asm.orgasm.org |
Transcriptional Regulation Mechanisms in Carotenogenesis
The expression of carotenoid biosynthesis genes is tightly controlled by a network of regulatory proteins and environmental signals. This ensures that the production of pigments like this compound is aligned with the physiological needs of the cell.
Opsin-Based Inhibition of Bacterioruberin Pathway
A fascinating regulatory mechanism involves the interaction between opsin proteins and enzymes of the bacterioruberin pathway. asm.orgnih.gov In Halobacterium salinarum, bacterioopsin (BO), the protein component of the light-driven proton pump bacteriorhodopsin, can inhibit the activity of lycopene elongase (Lye). asm.orgnih.gov Lycopene is a crucial branch-point intermediate, serving as a precursor for both retinal (the chromophore of bacteriorhodopsin) and bacterioruberin. mdpi.comasm.org
When retinal is scarce, the apo-protein bacterioopsin accumulates. asm.org This free bacterioopsin is thought to directly bind to and inhibit Lye, thereby channeling the lycopene pool towards retinal synthesis to form functional bacteriorhodopsin. asm.orgencyclopedia.pub Once sufficient retinal is produced and binds to bacterioopsin, the inhibition on Lye is relieved, allowing for the synthesis of bacterioruberin. asm.org This elegant feedback loop ensures the efficient assembly of the photosynthetic machinery. nih.gov Studies have shown that this opsin-mediated inhibition of Lye is not universal and can be species-specific, suggesting co-evolution of the opsin and its target Lye enzyme. asm.orgnih.gov For instance, the cruxopsin-3 from Haloarcula vallismortis inhibits its cognate Lye but not the Lye from H. salinarum or Haloferax volcanii. asm.org
Role of Specific Transcription Factors (e.g., Bat, brz)
The transcription of carotenogenesis-related genes is also governed by specific transcription factors. In Halobacterium salinarum, two key transcription factors, Bat and Brz, play a crucial role in regulating the expression of the bop (bacterioopsin) gene, which is linked to carotenoid biosynthesis through the shared precursor, lycopene. mpg.denih.gov
The bacterioopsin activator of transcription (Bat) is a transcription factor that induces the bop operon under conditions of low oxygen and high light. nih.gov The brz gene, which encodes a zinc-finger containing protein, is also required for the induction of the bop gene and other related enzymes. mdpi.comencyclopedia.pubresearchgate.net Interestingly, the brz gene is part of a bi-cistronic operon with a gene encoding a small basic protein called Brb (bacteriorhodopsin-regulating basic protein). mpg.denih.gov Both Brz and Brb cooperate to regulate bop expression. mpg.de These transcription factors co-regulate the production of the bacterioopsin apoprotein and the retinal chromophore, ensuring their stoichiometric balance. mpg.de
Environmental Stressors and Their Impact on Gene Expression
The biosynthesis of this compound is highly responsive to environmental cues, which modulate the expression of the underlying genes.
Response to Oxygen Availability
Oxygen availability is a critical factor influencing carotenoid production in haloarchaea. encyclopedia.pub Many of these organisms are aerobic heterotrophs, but they often encounter low-oxygen conditions in their natural hypersaline environments. nih.govencyclopedia.pub Under low oxygen tension, the expression of genes involved in the synthesis of bacteriorhodopsin, including the bop gene, is induced. encyclopedia.pubnih.gov This allows the cells to switch to phototrophic growth, using light energy to generate ATP. encyclopedia.pub
As the bacterioruberin pathway competes for the same precursor as retinal, the regulation of carotenoid biosynthesis is indirectly linked to oxygen levels through the induction of the bacteriorhodopsin system. asm.orgnih.gov The transcription factor Bat, which activates bop expression, is responsive to both light and low oxygen, highlighting the integrated response to these environmental signals. nih.gov
Regulation by Osmotic Shock
Osmotic shock, a sudden change in the solute concentration of the surrounding environment, can significantly impact gene expression and carotenoid biosynthesis in haloarchaea. nih.gov These organisms are adapted to high salt concentrations, and a decrease in salinity (hypo-osmotic shock) can be a major stressor. nih.govwikipedia.org
In Halorubrum sp., osmotic down-shock has been shown to induce the synthesis of bacterioruberin. nih.gov When the salinity of the medium was decreased, the bacterioruberin content per cell increased significantly. nih.gov This increase in bacterioruberin production was correlated with the upregulation of the lyeJ gene, which encodes the key enzyme for bacterioruberin synthesis. nih.govresearchgate.net This suggests that haloarchaea may increase the production of C50 carotenoids like bacterioruberin and its derivatives to enhance membrane stability and protect against the stress of altered osmotic conditions. nih.gov
Growth-Coupling Patterns of Biosynthesis and Cellular Development
The biosynthesis of C₅₀ carotenoids, including this compound, in halophilic archaea is intricately linked to cellular growth and development. Research indicates that the synthesis of these pigments is not constant throughout the cell cycle but is instead highly coupled with specific growth phases, particularly the logarithmic phase. nih.govresearchgate.net This coupling is attributed to the primary role of these carotenoids as structural components of the archaeal cell membrane. nih.gov
In organisms like Halorubrum sp. HRM-150, bacterioruberin and its precursors are integral to maintaining membrane stability and fluidity, especially under high-salt conditions. nih.govnih.gov Consequently, the production of these molecules is most active when the cells are rapidly dividing and synthesizing new membrane material. nih.govresearchgate.net As cells enter the stationary phase, the rate of cell division slows, and concurrently, the synthesis of these structural carotenoids decreases. nih.gov
Transcriptomic studies have provided detailed insights into this growth-coupled regulation. In Halorubrum sp. HRM-150, the expression of key genes involved in the de-novo bacterioruberin synthesis pathway is significantly upregulated during the early and mid-logarithmic growth phases compared to the late stationary phase. nih.gov This pattern ensures that the building blocks for the cell membrane are readily available during periods of rapid cellular expansion.
Conversely, genes associated with pathways that compete for the same precursors, such as the synthesis of retinal from lycopene, are often downregulated during the early growth stages in these organisms. nih.govresearchgate.net This transcriptional regulation prioritizes the allocation of the central intermediate, lycopene, towards the production of structural C₅₀ carotenoids during active growth. nih.govjst.go.jpmdpi.com
A comprehensive study on Halorubrum sp. HRM-150 elucidated the direct link between gene expression for the bacterioruberin pathway and the growth phase. nih.gov The synthesis of bacterioruberin was found to be most active during the logarithmic phase, a period characterized by rapid cell fission. nih.govresearchgate.net This observation supports the hypothesis that the biosynthesis of C₅₀ carotenoids is tightly coupled with the formation of new cell membranes. nih.gov
Transcriptome analysis revealed that the expression levels of eight crucial genes in the bacterioruberin synthesis pathway were significantly higher at the 24-hour and 48-hour time points (log phase) compared to the 96-hour and 192-hour marks (stationary phase). nih.gov Furthermore, Gene Ontology (GO) enrichment analysis showed a significant downregulation of genes related to cell composition in the later growth phase (96 h) compared to the active growth phase (48 h), reinforcing the link between carotenoid synthesis and cellular construction. nih.govresearchgate.net
The data below, derived from transcriptome sequencing of Halorubrum sp. HRM-150, illustrates the differential expression of genes central to the biosynthesis of bacterioruberin and its precursors like this compound.
Interactive Data Table: Gene Expression in Bacterioruberin Pathway vs. Growth Phase
This table shows the normalized expression values (FPKM - Fragments Per Kilobase of transcript per Million mapped reads) for key genes at different time points in the growth cycle of Halorubrum sp. HRM-150. Higher values indicate greater gene expression. Data sourced from studies on Halorubrum sp. HRM-150. nih.govresearchgate.net
| Gene | Function in Pathway | Growth Phase (Time) | FPKM Value |
| mvaS | Hydroxymethylglutaryl-CoA synthase | Log Phase (48h) | 150.3 |
| Stationary Phase (96h) | 88.1 | ||
| mvaE2 | Hydroxymethylglutaryl-CoA reductase | Log Phase (48h) | 144.2 |
| Stationary Phase (96h) | 85.0 | ||
| mvaD | Diphosphomevalonate decarboxylase | Log Phase (48h) | 165.7 |
| Stationary Phase (96h) | 97.2 | ||
| ipk | Isopentenyl phosphate (B84403) kinase | Log Phase (48h) | 121.9 |
| Stationary Phase (96h) | 71.5 | ||
| idsA/crtE | Geranylgeranyl diphosphate (B83284) synthase | Log Phase (48h) | 178.5 |
| Stationary Phase (96h) | 104.7 | ||
| lyeJ | Lycopene elongase (Key enzyme for C₅₀ pathway) | Log Phase (48h) | 192.4 |
| Stationary Phase (96h) | 112.9 | ||
| cruF | Bisanhydrobacterioruberin (B1246088) hydratase | Log Phase (48h) | 135.6 |
| Stationary Phase (96h) | 79.5 | ||
| crtY | Lycopene β-cyclase (Competing pathway to retinal) | Log Phase (48h) | 55.3 |
| Stationary Phase (96h) | 32.4 | ||
| brp/blh | β-carotene 15,15′-dioxygenase (Competing pathway) | Log Phase (48h) | 60.1 |
| Stationary Phase (96h) | 35.2 |
Advanced Methodologies for Research and Analysis of Monoanhydrobacterioruberin
Chromatographic Techniques for Separation and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of carotenoids, including monoanhydrobacterioruberin. torontech.comnih.gov Its high resolution and sensitivity allow for the separation and quantification of individual carotenoids from complex mixtures, which is often necessary as microorganisms typically produce a variety of these pigments. mdpi.comresearchgate.net
In the analysis of carotenoids from halophilic archaea, reversed-phase HPLC is commonly employed. researchgate.net This technique separates compounds based on their polarity. For instance, in a study of Haloarcula species, HPLC analysis with a C18 column was used to separate bacterioruberin (B1237277) and its derivatives, including this compound. researchgate.net The separated compounds are typically detected using a UV-Vis detector, as carotenoids exhibit strong absorbance in the visible light spectrum. nih.govnih.gov The wavelength for detection is chosen based on the absorption maxima of the target compound. For C50 carotenoids, this is often around 490 nm. researchgate.net
Quantitative analysis is achieved by creating a calibration curve using a known standard of the compound. analis.com.myjfda-online.com However, obtaining pure standards for less common carotenoids like this compound can be challenging. In such cases, quantification may be based on the relative peak area in the chromatogram, assuming similar extinction coefficients for related carotenoids. researchgate.net The successful separation and analysis of large proteins using HPLC highlights the importance of selecting the appropriate stationary phase pore size, a factor that is also relevant for large molecules like C50 carotenoids. elementlabsolutions.com
Table 1: HPLC Conditions for Carotenoid Analysis
| Parameter | Typical Conditions | Rationale |
| Column | Reversed-phase C18 or C30 | Effective for separating non-polar to moderately polar carotenoids. |
| Mobile Phase | Gradient of solvents like acetonitrile, methanol, and dichloromethane (B109758) or isopropanol | Allows for the elution of a wide range of carotenoids with varying polarities. nih.gov |
| Detector | Photodiode Array (PDA) or UV-Vis | Enables detection and spectral characterization of carotenoids based on their specific absorption spectra. nih.gov |
| Detection Wavelength | 450-550 nm | C50 carotenoids like this compound have characteristic absorption maxima in this range. researchgate.net |
Spectroscopic Approaches for Isomer Differentiation and Structural Insights (e.g., UV-Vis Spectroscopy, NMR, Raman Spectroscopy)
Spectroscopic techniques are vital for elucidating the structure of this compound and differentiating it from its isomers.
UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique for carotenoid identification. mdpi.comtechnologynetworks.com The UV-Vis spectrum of a carotenoid is determined by the number of conjugated double bonds in its polyene chain. msu.edu this compound, as a C50 carotenoid, exhibits characteristic absorption maxima in the visible region, typically showing a three-peaked spectrum. researchgate.netmsu.edu These spectral fine structures can provide initial clues for identification and differentiation from other carotenoids like bacterioruberin and bisanhydrobacterioruberin (B1246088). mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the complete structural elucidation of organic molecules. rsc.org Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. rsc.orgnih.gov For complex carotenoids, two-dimensional NMR techniques like COSY and NOESY are often necessary to assign all the proton and carbon signals unambiguously. nih.gov While obtaining NMR data for less abundant carotenoids can be challenging due to the amount of pure sample required, it is the definitive method for confirming the exact structure and stereochemistry. nih.govresearchgate.net
Raman Spectroscopy: This non-destructive technique provides information about the vibrational modes of a molecule, offering a unique molecular fingerprint. nih.govspectroscopyonline.com Resonance Raman spectroscopy, in particular, is highly sensitive for colored molecules like carotenoids. nih.gov The technique can be used to identify specific carotenoids within a mixture and to study their conformation and aggregation state. mdpi.comcolab.ws It can also be applied in situ to monitor carotenoid production in microorganisms. mdpi.com
Table 2: Spectroscopic Data for C50 Carotenoids
| Technique | Information Provided | Application to this compound |
| UV-Vis Spectroscopy | Absorption maxima (λmax), spectral fine structure | Initial identification, estimation of the length of the conjugated polyene system. msu.edunih.gov |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry | Definitive structure elucidation and differentiation from isomers. rsc.orgnih.gov |
| Raman Spectroscopy | Vibrational frequencies of chemical bonds | Identification, conformational analysis, and in situ monitoring. nih.govmdpi.com |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Confirmation of molecular formula and structural fragments. researchgate.net |
Omics Technologies in Pathway Elucidation
The advent of "omics" technologies has revolutionized the study of metabolic pathways, including the biosynthesis of this compound.
Genome Annotation for Gene Identification
The starting point for understanding the biosynthesis of a compound is often the annotation of the producer organism's genome. uni-muenchen.ded-nb.info By searching for genes with homology to known carotenoid biosynthesis genes, researchers can identify candidate genes involved in the pathway. asm.orgresearchgate.net For instance, in Haloarcula japonica, a gene cluster responsible for converting lycopene (B16060) to bacterioruberin was identified through homology analysis. asm.org This approach has been successfully used to predict the C50 carotenoid biosynthesis pathway in several haloarchaea. researchgate.net Genome annotation can reveal the presence of key enzymes such as lycopene elongase and carotenoid hydratases, which are essential for the formation of the C50 backbone and the introduction of hydroxyl groups found in bacterioruberin and its derivatives. asm.orgnih.gov
Transcriptome Analysis for Gene Expression Profiling
While genomics identifies the potential for a pathway, transcriptomics reveals which genes are actively being expressed under specific conditions. nih.govasm.org By comparing the transcriptomes of high- and low-producing strains or cells grown under different conditions, researchers can identify genes that are upregulated during carotenoid production. nih.gov For example, transcriptome analysis of Halorubrum sp. revealed the expression levels of genes involved in the bacterioruberin synthesis pathway at different growth phases. nih.govresearchgate.net This information is crucial for identifying rate-limiting steps and key regulatory genes in the pathway. asm.orgnih.gov
Proteomics in Enzyme Characterization
Proteomics focuses on the large-scale study of proteins, the final products of gene expression. nih.govresearchgate.net By analyzing the proteome, researchers can identify the enzymes that are actually present and active in the cell. nih.gov Techniques like mass spectrometry-based proteomics can be used to identify and quantify proteins involved in the carotenoid biosynthesis pathway. nih.govnih.gov This approach can confirm the translation of genes identified through genomics and transcriptomics and can also help to understand the spatial organization of metabolic pathways within the cell. nih.govresearchgate.net Protein-protein interaction studies can reveal the formation of enzyme complexes, which can enhance the efficiency of a metabolic pathway. nih.gov
Genetic Engineering and Molecular Biology Tools for Pathway Manipulation
The knowledge gained from omics studies provides a foundation for the targeted genetic manipulation of the biosynthetic pathway to enhance the production of desired carotenoids. mdpi.comasm.org
Genetic engineering tools allow for the overexpression of key enzymes or the knockout of genes in competing pathways. asm.orgfrontiersin.org For example, to increase the production of lycopene, a precursor to C50 carotenoids, in Haloferax mediterranei, the gene lyeJ, which is involved in the conversion of lycopene to bacterioruberin, was knocked out. frontiersin.org Conversely, to increase bacterioruberin production, the overexpression of key genes like lyeJ has been proposed. asm.org
Recent advances in genome editing, such as the development of CRISPR/Cas9 systems for archaea and bacteria, offer precise tools for manipulating carotenoid biosynthetic pathways. nih.govresearchgate.net These tools can be used to silence or delete genes with high efficiency, facilitating the study of gene function and the engineering of microbial strains for improved production of this compound and other valuable carotenoids. researchgate.netjmb.or.kr
Table 3: Key Genes and Enzymes in the Bacterioruberin Biosynthesis Pathway
| Gene | Enzyme | Function in Pathway |
| crtB | Phytoene (B131915) synthase | Catalyzes the first committed step in carotenoid biosynthesis. researchgate.netfrontiersin.org |
| crtI | Phytoene desaturase | Introduces double bonds into the phytoene molecule to form lycopene. frontiersin.org |
| lyeJ | Bifunctional lycopene elongase and 1,2-hydratase | Elongates the C40 lycopene backbone to a C50 structure. asm.orgnih.gov |
| crtD | Carotenoid 3,4-desaturase | Introduces a double bond at the 3,4 position. asm.orgnih.gov |
| cruF | C50 carotenoid 2″,3″-hydratase | Adds hydroxyl groups to the C50 backbone. asm.orgnih.gov |
Biotechnological and Industrial Production Research on Monoanhydrobacterioruberin
Microbial Fermentation Strategies for C50 Carotenoid Production
Microbial fermentation stands as the primary strategy for the industrial production of C50 carotenoids, including monoanhydrobacterioruberin. This method is advantageous due to its potential for high yields and cost-effectiveness. The main producers are extremophilic microorganisms, particularly halophilic archaea such as Haloferax mediterranei and Halobacterium salinarum, which naturally synthesize these compounds. d-nb.infonih.gov Some bacteria, like specially engineered strains of Corynebacterium glutamicum, are also utilized. nih.gov The core of this approach involves cultivating these microbes in controlled environments to maximize the output of the desired carotenoids. nih.gov
Optimization of Culture Conditions (e.g., Carbon and Nitrogen Sources, Salinity, Temperature)
The production of this compound is highly dependent on the physicochemical parameters of the microbial culture. nih.gov Optimizing these conditions is a critical step in maximizing yield.
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources in the growth medium are fundamental factors influencing both cell growth and carotenoid biosynthesis. jmb.or.kr Different microorganisms have distinct nutritional preferences. For instance, glucose has been shown to be a suitable carbon source for C50 carotenoid production in some halophilic archaea. asm.orgresearchgate.net The composition of the nitrogen source, such as beef extract or peptone, also significantly impacts production. jmb.or.kr The carbon-to-nitrogen ratio can be a key regulator, directing metabolic flux towards carotenoid synthesis. jmb.or.krasm.org
Salinity: Given that many producer organisms are halophiles, the salt concentration of the medium is a crucial parameter. High salinity can induce oxidative stress, which may, in turn, upregulate carotenoid production as a protective response. mdpi.com However, there is an optimal range, as excessively high salinity can inhibit microbial growth. nih.gov
Temperature: Temperature affects both the growth rate of the microorganisms and the enzymatic reactions in the carotenoid biosynthesis pathway. jmb.or.kr Each producer strain has an optimal temperature for carotenoid production, and deviations from this can lead to reduced yields. nih.gov For example, the optimal temperature for the growth of Haloferax mediterranei has been identified to be around 36-37°C. nih.gov
Table 1: Examples of Optimized Culture Conditions for C50 Carotenoid Production
| Microorganism | Carbon Source | Nitrogen Source | Salinity (w/v) | Temperature (°C) | Key Finding |
|---|---|---|---|---|---|
| Haloferax mediterranei | Glucose | Yeast Extract, Peptone | 12-15% | 36.5-36.8 | Optimized conditions significantly enhance biomass and total carotenoid production. nih.gov |
| Halorubrum sp. HRM-150 | Glucose, Sucrose, Lactose | Not specified | 20-25% | Not specified | Addition of specific carbon sources boosted biomass and carotenoid productivity. researchgate.net |
| Lactiplantibacillus plantarum KCCP11226T | Lactose | Beef Extract | 0% | 25 | This strain produces the C30 carotenoid 4,4'-diaponeurosporene, and its yield was optimized. jmb.or.kr |
Bioreactor Design and Process Intensification
Scaling up production from the laboratory to an industrial level requires careful consideration of bioreactor design and process intensification. The aim is to create a highly controlled environment that supports high-density cell cultures and maximizes the volumetric productivity of this compound.
Bioreactor Design: Stirred-tank bioreactors are commonly employed for microbial fermentation as they allow for precise control over critical parameters like pH, dissolved oxygen, and temperature. nih.gov Ensuring adequate oxygen supply is particularly important for carotenoid synthesis in many aerobic microorganisms. nih.gov The design must account for the specific needs of the producer strain, such as the high salt concentrations required by haloarchaea.
Process Intensification: To achieve higher product titers, fed-batch or continuous fermentation strategies are often used. frontiersin.org These methods involve the controlled feeding of nutrients during the fermentation process, which can help to maintain optimal conditions for an extended period and achieve higher cell densities. ginkgo.bio Controlling the pH within a narrow range during fermentation has been shown to significantly increase the production of microbial products. nih.gov
Strain Engineering for Enhanced this compound Yield
While optimizing fermentation conditions is crucial, directly manipulating the genetic makeup of the producer strains offers a more targeted and powerful approach to boost this compound yields. isomerase.com
Metabolic Pathway Engineering Approaches
Metabolic engineering focuses on modifying the native metabolic pathways of an organism to enhance the production of a specific compound. nih.gov Key strategies include:
Overexpression of Key Genes: Increasing the expression of genes that code for rate-limiting enzymes in the carotenoid biosynthesis pathway can significantly increase the flow of metabolites towards the final product. nih.govresearchgate.net
Blocking Competing Pathways: By eliminating or reducing the activity of enzymes in pathways that compete for the same precursors, more of these precursors become available for carotenoid synthesis. isomerase.com
Enhancing Precursor Supply: The biosynthesis of all carotenoids begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov Engineering the upstream pathways (mevalonate or MEP pathway) to produce more of these precursors can lead to a significant increase in the final carotenoid yield. nih.govmdpi.com
Synthetic Biology Applications for Pathway Reconfiguration
Synthetic biology applies engineering principles to design and construct new biological parts, devices, and systems. idtdna.comnih.gov This field offers innovative solutions for enhancing this compound production:
Heterologous Expression: Entire biosynthetic pathways for C50 carotenoids can be transferred from their native producers into more industrially amenable host organisms like Escherichia coli or Corynebacterium glutamicum. nih.govmdpi.comresearchgate.net These hosts are often easier and faster to grow and have a wider range of available genetic tools.
Pathway Optimization: Synthetic biology tools allow for the fine-tuning of gene expression levels within the biosynthetic pathway to balance metabolic flux and avoid the accumulation of toxic intermediates. azolifesciences.com
CRISPR-Based Genome Editing: Advanced genome editing tools like CRISPR/Cas9 enable precise and efficient modifications to the host's genome, facilitating the knockout of competing pathways or the integration of new genes. gao.gov
Comparative Studies of Production Efficiency Across Different Strains
To identify the most promising candidates for industrial production, researchers conduct comparative studies to evaluate the production efficiency of this compound and other C50 carotenoids across different microbial strains. nih.gov These studies involve growing various native and engineered strains under standardized conditions and measuring their carotenoid yields. Such comparisons are essential for selecting strains with desirable traits like high productivity, robustness, and favorable growth characteristics. For instance, studies might compare the C50 carotenoid output of different species of Haloferax or benchmark the performance of an engineered Corynebacterium glutamicum strain against its wild-type counterpart. nih.govnih.gov
Table 2: Comparative Production of C50 Carotenoids by Different Microbial Strains
| Strain | Host Type | Primary Carotenoid | Reported Yield | Key Feature |
|---|---|---|---|---|
| Haloferax volcanii | Halophilic archaeon | Bacterioruberin (B1237277) and its derivatives | Not specified | Produces a mixture of C50 carotenoids including this compound. d-nb.info |
| Corynebacterium glutamicum (engineered) | Bacterium | Decaprenoxanthin, C.p.450, Sarcinaxanthin | ~3-4 mg/g CDW | Engineered to produce various C50 carotenoids. nih.gov |
| Halalkalicoccus paucihalophilus TRM89021 | Halophilic archaeon | Bacterioruberin and its derivatives | 20 mg/L | Isolated strain producing a mix of C50 carotenoids. mdpi.com |
| Kocuria palustris | Bacterium | Sarcinaxanthin | Not specified | A bacterial producer of the C50 carotenoid sarcinaxanthin. ejbiotechnology.info |
Challenges and Future Directions in Large-Scale Microbial Bioproduction
The transition from laboratory-scale discovery to large-scale industrial production of this compound and related C₅₀ carotenoids from microbial sources, particularly halophilic archaea, is fraught with challenges. However, ongoing research and biotechnological advancements are paving the way for future strategies to overcome these hurdles. The primary goal is to develop economically viable and sustainable bioprocesses that can compete with existing production methods for other carotenoids.
Scaling up production from small-scale laboratory setups to large industrial bioreactors presents a distinct set of engineering problems. mdpi.com Maintaining uniform conditions, such as nutrient distribution, pH, and aeration, becomes increasingly difficult in large vessels, which can lead to suboptimal growth and reduced pigment production. frontiersin.org Physical constraints like mass and heat transfer, as well as the low solubility of gases like oxygen, can severely hamper the efficiency of the bioprocess at an industrial scale. mdpi.comfrontiersin.org To date, there is a lack of published reports on the successful scale-up of carotenoid production processes specifically for haloarchaea. mdpi.com
At the cellular level, the metabolic pathways responsible for synthesizing this compound compete with other essential pathways for common precursor molecules, such as acetyl-CoA and geranylgeranyl pyrophosphate. frontiersin.org For instance, in haloarchaea, the biosynthesis of bacterioruberin competes with pathways for tetraether lipids and retinal. asm.org Another significant challenge is the incomplete understanding of the complex regulatory networks that govern carotenoid metabolism in these extremophilic microorganisms, which can hinder targeted genetic engineering efforts. nih.govnih.gov
Table 1: Key Challenges in Large-Scale Microbial Bioproduction of this compound Click on a challenge to see more details.
| Challenge Category | Specific Challenge | Description | Supporting Research Insights |
|---|---|---|---|
| Economic & Yield | Low Production Yields | The productivity of native and even optimized microbial strains is often too low for commercially viable production. asm.org | The low yield of bacterioruberin (BR) in strains like Halorubrum sp. HRM-150 is a primary impediment to its large-scale application. asm.org |
| High Production Costs | The expense of specialized culture media, feedstocks, and complex fermentation processes makes microbial production costly compared to chemical synthesis for some compounds. news-medical.netsrce.hr | The use of costly feedstocks is a major barrier to efficient bioproduction. frontiersin.org Optimization of culture conditions is a key strategy to minimize high production costs. nih.gov | |
| Bioprocess Engineering | Scale-Up Difficulties | Translating laboratory success to industrial-scale bioreactors is complex. Issues with mixing, mass transfer, and maintaining homogeneity can lead to reduced productivity. mdpi.comfrontiersin.org | No reports on the successful scale-up of carotenoid production from haloarchaea have been published. mdpi.com Large-scale bioreactors can exacerbate expression stochasticity due to gradients in dissolved gas and nutrient concentrations. frontiersin.org |
| Metabolic & Genetic | Metabolic Pathway Competition | The biosynthetic pathway for carotenoids competes with other essential cellular pathways for precursors and energy, diverting carbon flux away from the target product. frontiersin.org | In Haloferax mediterranei, knocking out genes for poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) biosynthesis diverted more carbon flux to lycopene (B16060) synthesis. frontiersin.org The bacterioruberin pathway competes with those for tetraether lipids and retinal. asm.org |
| Incomplete Metabolic Knowledge | The full understanding of the biosynthetic pathways and their regulation in producer organisms, especially extremophiles, remains incomplete, hampering rational design. nih.govnih.gov | The understanding of carotenoid metabolism and its regulation in haloarchaea remains mostly unrevealed. mdpi.comnih.gov This incomplete knowledge hinders the design-based engineering of industrial microbial strains. nih.gov | |
| Downstream Processing | Product Extraction & Purification | While described as relatively easy for haloarchaea due to cell lysis in low-salt conditions, efficient and cost-effective extraction and purification at an industrial scale remains a consideration. mdpi.comnih.gov | The development of novel downstream processing techniques is a key factor for improving industrial biotechnology-based processes. nih.gov New methods, such as using hydrophobic eutectic solvents, are being explored for bacterioruberin extraction. researchgate.net |
Future research directions are heavily focused on applying metabolic engineering and synthetic biology tools to develop highly efficient microbial cell factories. asm.orgnih.gov A key strategy involves the overexpression of rate-limiting enzymes in the this compound biosynthetic pathway. asm.org This can be achieved by inserting strong promoters upstream of key genes or by increasing the copy number of these genes. frontiersin.orgnih.gov
Concurrently, researchers are focused on eliminating or downregulating competing metabolic pathways to channel precursor molecules toward carotenoid production. frontiersin.org For example, blocking the synthesis of the storage compound PHBV in Haloferax mediterranei was shown to dramatically increase the production of the C₄₀ carotenoid lycopene, a precursor to C₅₀ carotenoids, demonstrating the potential of this strategy. frontiersin.org Identifying and knocking out genes involved in competing pathways, such as those for retinal synthesis, is a promising approach for boosting bacterioruberin yields. asm.org
Process optimization remains a critical area of research. This includes tailoring fermentation conditions, such as nutrient composition, pH, and oxygen levels, to maximize pigment production. nih.gov The development of innovative cultivation strategies, like two-stage cultivation or applying osmotic down-shock during the logarithmic growth phase, has been proposed to enhance productivity without sacrificing biomass. asm.orgnih.gov Furthermore, reducing costs by utilizing cheaper and more sustainable feedstocks, such as industrial waste streams like glycerin or methane, is a vital step toward economic feasibility. news-medical.netresearchgate.net The design of advanced bioreactors that can overcome the physical limitations of large-scale fermentation is also essential for future success. nih.gov
Table 2: Future Directions and Strategies for Enhanced Bioproduction
Explore the different strategies for improving microbial production.
| Strategy | Approach | Research Findings and Rationale |
| :--- | :--- | :--- |
| Metabolic Engineering | Overexpression of Key Genes | Increase the expression of enzymes that catalyze rate-limiting steps in the biosynthetic pathway. | Identifying and overexpressing the key gene lyeJ is proposed as a strategy for improving bacterioruberin yield. asm.org Using a strong promoter to drive the crtB gene in H. mediterranei was identified as a successful method to boost carotenoid synthesis. frontiersin.org |
| | Blocking Competing Pathways | Deleting or silencing genes in pathways that compete for common precursors to redirect metabolic flux towards carotenoid synthesis. | Knock-out of key genes for PHBV biosynthesis in H. mediterranei significantly enhanced lycopene production, achieving a yield of 119.25 ± 0.55 mg/g dry cell weight. mdpi.comfrontiersin.org Knockout of genes in competitive pathways like those for tetraether lipids and retinal is a proposed strategy for improving bacterioruberin yield. asm.org |
| Fermentation Optimization | Optimization of Culture Conditions | Fine-tuning media components (carbon/nitrogen sources) and physical parameters (pH, temperature, oxygen) to maximize yield. | Glucose and tryptone were identified as superior carbon and nitrogen sources for bacterioruberin production in Halorubrum sp. HRM-150. asm.org Modifying cultivation aspects like nutrition, pH, and temperature can improve carotenoid production by haloarchaea. mdpi.com |
| | Novel Cultivation Strategies | Implementing advanced fermentation techniques such as fed-batch, two-stage cultivation, or applying specific environmental stresses. | Osmotic down-shock applied during the logarithmic growth phase was found to increase bacterioruberin productivity without sacrificing biomass. asm.org Two-stage cultivation is a known strategy to increase carotenoid yield. nih.gov |
| Cost Reduction | Use of Alternative Feedstocks | Replacing expensive, pure sugars with low-cost, sustainable substrates from waste streams. | Glycerin, a byproduct of biodiesel production, can be used as a feedstock for genetically optimized bacteria. news-medical.net Methane is being explored as a feedstock for methanotrophic bacteria to produce valuable compounds, including carotenoids. researchgate.net |
| Bioprocess & Downstream | Improved Bioreactor Design | Engineering bioreactors to improve mass transfer, heat exchange, and gas solubility for large-scale operations. | Overcoming engineering challenges like mixing and mass/heat transfer is crucial for large-scale fermentation. mdpi.com Improved bioreactor design is expected to contribute to the growing use of industrial microbiology. nih.gov |
| | Advanced Downstream Processing | Developing more efficient, scalable, and environmentally friendly methods for extracting and purifying the final product. | The use of biocompatible hydrophobic eutectic solvents based on menthol (B31143) is being investigated as a green alternative to conventional organic solvents for bacterioruberin extraction. researchgate.net |
Future Research Directions and Unexplored Avenues
Deeper Mechanistic Understanding of Enzyme Activities and Substrate Specificity
The biosynthesis of monoanhydrobacterioruberin from the C40 precursor lycopene (B16060) involves a series of enzymatic reactions. asm.org Key enzymes in this pathway, particularly those responsible for elongation and hydration, require more detailed mechanistic study.
Recent research has identified several key enzymes in the bacterioruberin (B1237277) pathway in archaea like Haloarcula japonica. asm.org The conversion from lycopene to bacterioruberin is catalyzed by a carotenoid 3,4-desaturase (CrtD), a bifunctional lycopene elongase and 1,2-hydratase (LyeJ), and a C50 carotenoid 2″,3″-hydratase (CruF). asm.orgnih.gov this compound is an intermediate in this process. jst.go.jp A proposed alternative pathway suggests that dihydrobisanhydrobacterioruberin (DH-BABR) can be converted to dihydrothis compound (DH-MABR) by CruF, which is then transformed into MABR by CrtD. nih.gov
Future research should focus on:
Enzyme Kinetics and Structure-Function Relationships: Detailed kinetic studies of enzymes like LyeJ and CruF are needed to understand their efficiency and reaction mechanisms. Elucidating the three-dimensional structures of these enzymes would provide invaluable insights into their active sites and how they recognize and modify their specific carotenoid substrates.
Substrate Promiscuity and Specificity: Investigating the substrate flexibility of these enzymes is crucial. For instance, studies on lycopene elongase (CrtEb) from Corynebacterium glutamicum have explored its ability to act on non-native substrates. nih.gov Understanding the substrate range could enable the engineered biosynthesis of novel carotenoid structures. In some bacteria, it's hypothesized that lycopene elongases use (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) (HMBPP) as a prenyl donor instead of dimethylallyl diphosphate (DMAPP), a finding that warrants further investigation across different species. tandfonline.comtandfonline.com
Elucidation of Novel Regulatory Networks Beyond Known Factors
The production of this compound is tightly regulated in response to environmental cues, but the complete regulatory network remains to be fully mapped. nih.govmdpi.com
In Halobacterium salinarum, a fascinating regulatory link exists between the synthesis of bacterioruberin and bacteriorhodopsin (a complex of an opsin protein and the C20-apocarotenoid, retinal). mdpi.com Both pathways compete for the common precursor, lycopene. mdpi.comresearchgate.net It has been proposed that when the opsin protein is not bound to retinal, it inhibits the activity of lycopene elongase (LyeJ), thereby reducing bacterioruberin synthesis and freeing up lycopene for retinal production. mdpi.comasm.org This opsin-mediated inhibition appears to be a widespread mechanism in both Archaea and some Bacteria. asm.org
Future research directions include:
Identification of Novel Transcriptional Regulators: Beyond the known opsin-mediated control, other transcription factors and regulatory elements likely play a role. Transcriptomic analyses under different growth conditions (e.g., varying salinity, light exposure, and oxygen levels) could identify new regulatory genes. nih.govnih.gov For example, in Corynebacterium glutamicum, a MarR-type regulator, CrtR, has been shown to repress the carotenoid biosynthesis operon. frontiersin.org
Post-Translational Modifications: Investigating whether enzymes in the MABR pathway are regulated by post-translational modifications could reveal another layer of control.
Metabolite-Level Regulation: Exploring how pathway intermediates or end-products, including isoprenoid pyrophosphates, might feedback-inhibit or activate key enzymes could uncover new regulatory loops. frontiersin.org
Discovery of Novel Producing Microorganisms and Ecological Niches
This compound and its derivatives are hallmark compounds of extreme halophiles, but the full extent of their distribution in nature is likely underestimated. mdpi.comnih.gov
These C50 carotenoids are primarily produced by members of the archaeal class Halobacteria, found in hypersaline environments like salt lakes and solar salterns. nih.govfrontiersin.orgencyclopedia.pub Confirmed producers include species of Halobacterium, Haloarcula, Haloferax, and Halorubrum. However, bacterioruberin synthesis is not exclusive to archaea. It has also been identified in some bacteria, such as the psychrotrophic (cold-adapted) Micrococcus roseus and certain Arthrobacter species, where it may serve as an adaptation to low temperatures rather than high salinity. nih.gov A novel halophilic archaeon, Haloterrigena sp. strain SGH1, isolated from halite rocks in the Atacama Desert, was also identified as a rich source of bacterioruberin. frontiersin.org
Future research should aim to:
Isolate and Characterize New Producers: Bioprospecting in underexplored or extreme environments (e.g., deep-sea brines, high-altitude saline lakes, and cryo-environments) could lead to the discovery of novel microorganisms with unique carotenoid profiles.
Metagenomic Mining: Screening environmental DNA (eDNA) from various ecological niches for genes homologous to known bacterioruberin synthesis enzymes (like lyeJ and crtD) can identify potential new producers without the need for cultivation.
Industrial Strain Development: Recently, synthetic biology has enabled the production of bacterioruberin in an industrial microorganism, Corynebacterium glutamicum, by introducing key genes from a halophile. inu.ac.kr This opens the door to discovering or engineering other non-native hosts for MABR production.
| Organism Type | Genus/Species | Ecological Niche | Key Carotenoids |
| Archaea | Haloarcula japonica | Hypersaline environments | Bacterioruberin, this compound jst.go.jpasm.org |
| Archaea | Halobacterium salinarum | Hypersaline environments | Bacterioruberin, this compound jst.go.jpasm.org |
| Archaea | Haloterrigena sp. | Endolithic (halite rocks) | Bacterioruberin frontiersin.org |
| Archaea | Haloferax mediterranei | Hypersaline environments | Bacterioruberin asm.org |
| Bacteria | Micrococcus roseus | Psychrotrophic (cold) environments | Bacterioruberin nih.gov |
| Bacteria | Arthrobacter sp. | Various, including cold environments | Bacterioruberin |
| Engineered Bacteria | Corynebacterium glutamicum | Industrial fermentation | Bacterioruberin inu.ac.kr |
Potential for Comparative Genomics and Evolutionary Studies of Carotenogenesis in Archaea
The biosynthesis of C50 carotenoids like this compound is a key evolutionary adaptation in archaea. Comparative genomics offers a powerful lens through which to study the origins and diversification of these pathways.
Genomic analyses have shown that the core genes for bacterioruberin synthesis (lyeJ, crtD, cruF) are highly conserved within the same haloarchaeal genus but show more divergence between different genera. nih.govresearchgate.net This suggests an ancient origin for the pathway, which has since been maintained due to its strong adaptive advantage in extreme environments. The genes are often found in conserved clusters, pointing to a coordinated regulation and evolutionary history. nih.gov Phylogenetic studies indicate that microbial carotenoid biosynthesis can be divided into several major lineages, with archaea forming a distinct group alongside Bacteroidetes and Actinobacteria. plos.orgoup.com The evolutionary history of these pathways is complex, likely involving events such as horizontal gene transfer. plos.orgoup.com
Future research in this area could focus on:
Pangenome Analysis: Analyzing the complete set of genes (pangenome) across a broad range of haloarchaea can reveal the core, essential genes for C50 carotenoid synthesis versus accessory genes that may confer advantages in specific niches.
Tracing Evolutionary History: By comparing the phylogenetic trees of carotenogenesis enzymes with the species tree of archaea, researchers can infer the evolutionary history of these genes, including instances of gene duplication, loss, and horizontal transfer from other domains like Bacteria. plos.orgpnas.org
Linking Genotype to Phenotype: Integrating genomic data with detailed chemical analysis of the carotenoids produced by different strains can help to establish clear links between specific gene variants and the synthesis of particular carotenoid structures.
Q & A
Q. What is the structural and biosynthetic relationship between monoanhydrobacterioruberin (MABR) and bacterioruberin (BR)?
MABR is a derivative of BR, a C50 carotenoid synthesized via a conserved pathway starting with geranyl geranyl phosphate. The pathway diverges from lycopene, undergoing sequential dehydration steps to form MABR and bisanhydrobacterioruberin (BABR) . Structural analysis using UHPLC-MS confirms MABR (m/z = 724) as a dehydration product of BR (m/z = 741), with retention times around 12.59 min under optimized chromatographic conditions . Methodologically, biosynthetic studies should employ isotopic labeling or gene knockout models in halophilic archaea (e.g., Haloferax mediterranei) to trace intermediate formation.
Q. How does MABR contribute to oxidative stress protection in halophilic archaea?
MABR acts as an antioxidant by scavenging reactive oxygen species (ROS) through conjugated double bonds. Experimental validation involves exposing archaeal cultures to oxidative stressors (e.g., H2O2) and quantifying carotenoid profiles via HPLC. For example, at 5 mM stress, MABR accounts for ~7% of total carotenoids, while BR dominates (~39%) . To assess ROS quenching efficiency, use fluorescence probes (e.g., DCFH-DA) paired with MABR supplementation in cell-free systems. Controls should include lycopene and β-carotene for comparative antioxidant capacity .
Q. What methodologies are recommended for isolating MABR from halophilic archaea?
Aqueous two-phase extraction with ethanol and Tween® 20 effectively separates MABR. Ethanol-rich phases yield MABR with >85% purity, validated by ¹H NMR to confirm surfactant removal . For large-scale purification, combine sonication (to lyse cells) with column chromatography (C18 reverse-phase). Purity assessments require tandem UHPLC-MS and UV-Vis spectroscopy (λmax ~490 nm for MABR).
Advanced Research Questions
Q. How can conflicting data on MABR abundance under varying stress conditions be resolved?
Discrepancies arise from strain-specific responses and methodological variability. For instance, Haloferax mediterranei shows MABR levels peaking at 5 mM oxidative stress (~7%) but declining at 10 mM (~6.8%) . To address contradictions:
- Standardize stress induction protocols (e.g., consistent exposure time, temperature).
- Use internal standards (e.g., deuterated carotenoids) during HPLC quantification to normalize recovery rates.
- Apply meta-analysis frameworks (PRISMA guidelines) to systematically evaluate literature on stress-response thresholds .
Q. What experimental designs are optimal for studying MABR’s role in archaeal membrane dynamics?
Employ neutron scattering or fluorescence anisotropy to assess MABR’s integration into lipid bilayers under hypersaline conditions. For in vivo studies, generate MABR-deficient mutants via CRISPR-Cas9 and compare membrane fluidity (e.g., using Laurdan dye GP values) and ion channel function (e.g., halorhodopsin activity) against wild-type strains . Include lycopene-complemented mutants as controls to isolate MABR-specific effects.
Q. How can MABR’s potential anti-cancer mechanisms be rigorously tested?
Preclinical models should include:
- Cell viability assays : Dose-response curves (0–100 µM MABR) on cancer cell lines (e.g., HeLa, MCF-7) with ROS-sensitive probes (e.g., CellROX).
- Transcriptomic profiling : RNA-seq to identify pathways modulated by MABR (e.g., apoptosis regulators like Bcl-2).
- Xenograft models : Nude mice implanted with tumor cells, treated orally or intraperitoneally with MABR (10–50 mg/kg). Validate bioavailability via LC-MS/MS plasma analysis .
Q. What analytical challenges arise when quantifying MABR in complex biological matrices?
Co-elution with structurally similar carotenoids (e.g., BABR) complicates quantification. Solutions include:
- High-resolution MS : Orbitrap or Q-TOF platforms with mass accuracy <5 ppm to distinguish MABR (C50H76O3) from BABR (C50H74O2).
- Derivatization : Acetylation of hydroxyl groups to enhance chromatographic separation.
- Standardization : Use certified reference materials (CRMs) from halophilic archaea cultures, as synthetic MABR is commercially limited .
Methodological Guidelines
- Data Reporting : Adhere to PRISMA for systematic reviews and Cochrane guidelines for experimental reproducibility .
- Ethical Compliance : For in vivo studies, follow institutional animal care protocols and declare funding sources per molecular biology journal standards .
- Structural Characterization : Always report NMR (¹H, ¹³C) and HRMS data for novel derivatives, with purity ≥95% confirmed by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
